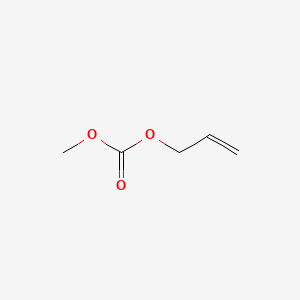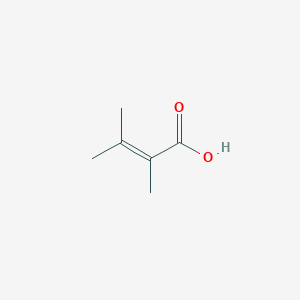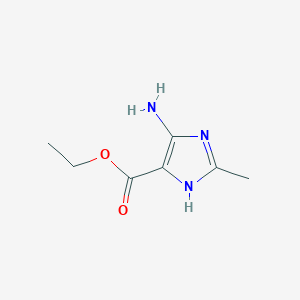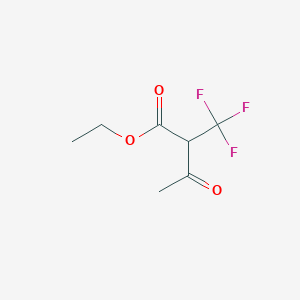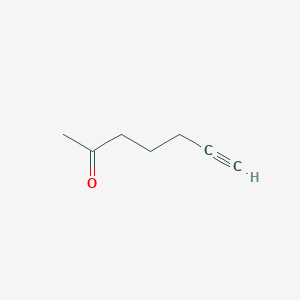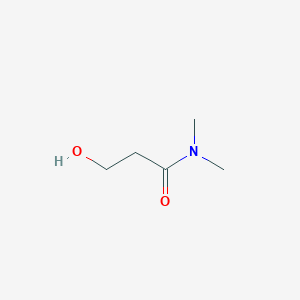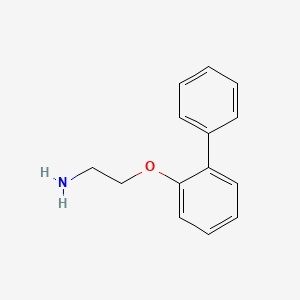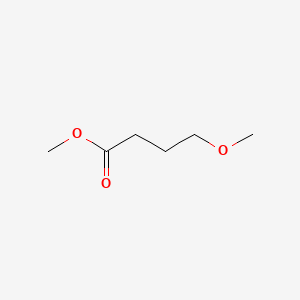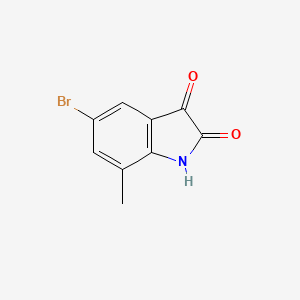
2-Bromo-3,3,3-trifluoropropyl acetate
Descripción general
Descripción
“2-Bromo-3,3,3-trifluoropropyl acetate” is a chemical compound with the molecular formula C5H6BrF3O2 . It is a highly valuable synthon in synthetic chemistry and has been widely used in organic synthesis .
Synthesis Analysis
The synthesis of “2-Bromo-3,3,3-trifluoropropyl acetate” involves bromination of 3,3,3-trifluoropropene in 20% oleum, followed by treatment with acetic acid . This compound has been used as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3,3,3-trifluoropropyl acetate” is represented by the formula C5H6BrF3O2 . The molecular weight of this compound is approximately 234.999 Da .
Chemical Reactions Analysis
“2-Bromo-3,3,3-trifluoropropyl acetate” has been used in various types of organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . It has also been used as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3,3,3-trifluoropropyl acetate” include its molecular formula C5H6BrF3O2 and its molecular weight of approximately 234.999 Da . More detailed properties such as boiling point and solubility are not available in the retrieved sources.
Aplicaciones Científicas De Investigación
Fire Extinguishing Agent
Specific Scientific Field
Fire Safety and Environmental Science
Summary of the Application
2-BTP is being used as a new kind of Halon replacement, finding application as a fire extinguishing agent in confined spaces .
Methods of Application or Experimental Procedures
For assessing its environmental impact, it is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .
Results or Outcomes
The main product of the reaction between 2-BTP and OH radicals is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .
Propiedades
IUPAC Name |
(2-bromo-3,3,3-trifluoropropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O2/c1-3(10)11-2-4(6)5(7,8)9/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYBTULJSCJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337021 | |
| Record name | 2-Bromo-3,3,3-trifluoropropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,3,3-trifluoropropyl acetate | |
CAS RN |
383-68-6 | |
| Record name | 1-Propanol, 2-bromo-3,3,3-trifluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,3,3-trifluoropropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



